N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenylthiazole-4-carboxamide
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Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenylthiazole-4-carboxamide, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.
Scientific Research Applications
- Fo24 has shown promise in inhibiting certain types of cancer cells. Researchers have explored its effects on tumor growth, cell proliferation, and apoptosis pathways .
- Fo24 features two aromatic rings that are effectively coplanar, forming an intramolecular contact with an ortho-F atom. Hydrogen bonding interactions contribute to its stability .
- Researchers explore their effects on drug design, pharmacokinetics, and bioavailability. Fo24 contributes to this growing field .
- Indole derivatives, such as indole-3-acetic acid, play essential roles in plant growth and development. Fo24’s structural insights contribute to our broader understanding of related compounds .
Anticancer Properties
Structural Insights
Fluorinated Molecules in Medicinal Chemistry
Indole Derivatives and Pharmacological Activity
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-20(25-2,15-10-6-7-11-16(15)21)13-22-18(24)17-12-26-19(23-17)14-8-4-3-5-9-14/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGFNSVRVCAMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-phenylthiazole-4-carboxamide |
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